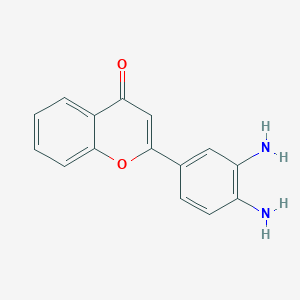

2-(3,4-Diaminophenyl)chromen-4-one

Description

2-(3,4-Diaminophenyl)chromen-4-one is a chromenone derivative characterized by a fused benzopyran-4-one core substituted at the 2-position with a 3,4-diaminophenyl group. Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with a ketone group at position 4, making them structurally distinct from coumarins (2H-chromen-2-ones). The diaminophenyl substituent introduces two primary amino groups (-NH₂) at the 3- and 4-positions of the phenyl ring, conferring unique electronic and steric properties. This substitution pattern differentiates it from hydroxylated analogs like luteolin (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one), where phenolic -OH groups dominate .

Properties

CAS No. |

170804-63-4 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-(3,4-diaminophenyl)chromen-4-one |

InChI |

InChI=1S/C15H12N2O2/c16-11-6-5-9(7-12(11)17)15-8-13(18)10-3-1-2-4-14(10)19-15/h1-8H,16-17H2 |

InChI Key |

JXLWTFVAFWWENR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)N)N |

Synonyms |

4H-1-Benzopyran-4-one,2-(3,4-diaminophenyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Solubility: The diaminophenyl derivative is likely more soluble in acidic media due to protonation of -NH₂ groups, whereas luteolin’s -OH groups enhance solubility in polar solvents at high pH.

- Reactivity: Amino groups can participate in nucleophilic reactions (e.g., Schiff base formation), unlike hydroxylated analogs, which may undergo oxidation or glycosylation.

Comparative Insights :

- Antimicrobial Potential: The propyl-substituted chromenone in showed efficacy against microbial strains, likely due to hydrophobic interactions from the alkyl chain. The diaminophenyl analog’s -NH₂ groups might target microbial enzymes or nucleic acids.

- Antioxidant Capacity: Luteolin’s -OH groups enable electron donation for radical neutralization, a feature absent in the diaminophenyl derivative. However, the latter’s amino groups could exhibit redox activity under specific conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.